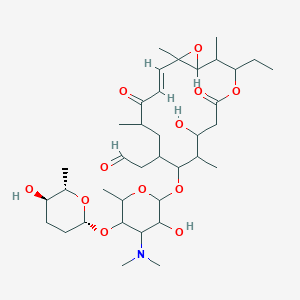
Cirramycin F2
説明
Cirramycin F2 is a member of the cirramycin family of macrolide-polyketide hybrid antibiotics, first identified alongside Cirramycin A1 and F1 in studies exploring microbial secondary metabolites . While Cirramycin A1 has been extensively characterized (molecular formula: C₃₁H₅₁NO₁₀; 14 stereocenters), this compound remains less well-studied, though it is hypothesized to share a core structural scaffold with modifications in functional groups or sugar moieties . These compounds are biosynthesized via type II polyketide synthase (PKS) pathways, which introduce structural diversity through variations in ketide chain elongation and post-PKS modifications . Cirramycins exhibit broad-spectrum antibacterial activity, targeting Gram-positive bacteria by disrupting cell membrane integrity .
特性
CAS番号 |
120851-46-9 |
|---|---|
分子式 |
C37H61NO12 |
分子量 |
711.9 g/mol |
IUPAC名 |
2-[(14E)-9-[4-(dimethylamino)-3-hydroxy-5-[(2R,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-4,17-dioxabicyclo[14.1.0]heptadec-14-en-10-yl]acetaldehyde |
InChI |
InChI=1S/C37H61NO12/c1-10-28-21(4)35-37(7,50-35)15-13-25(40)19(2)17-24(14-16-39)33(20(3)27(42)18-29(43)47-28)49-36-32(44)31(38(8)9)34(23(6)46-36)48-30-12-11-26(41)22(5)45-30/h13,15-16,19-24,26-28,30-36,41-42,44H,10-12,14,17-18H2,1-9H3/b15-13+/t19?,20?,21?,22-,23?,24?,26+,27?,28?,30+,31?,32?,33?,34?,35?,36?,37?/m0/s1 |
InChIキー |
SAOQQRXVSNNARU-HXDONHASSA-N |
SMILES |
CCC1C(C2C(O2)(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(C(C(O3)C)OC4CCC(C(O4)C)O)N(C)C)O)CC=O)C)C)C |
異性体SMILES |
CCC1C(C2C(O2)(/C=C/C(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(C(C(O3)C)O[C@@H]4CC[C@H]([C@@H](O4)C)O)N(C)C)O)CC=O)C)C)C |
正規SMILES |
CCC1C(C2C(O2)(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(C(C(O3)C)OC4CCC(C(O4)C)O)N(C)C)O)CC=O)C)C)C |
同義語 |
cirramycin F-2 cirramycin F2 |
製品の起源 |
United States |
類似化合物との比較
Comparative Analysis with Similar Compounds
Structural Comparison
Cirramycin F2 is structurally related to other macrolide-polyketides, including Cirramycin A1, minomycin, maridomycin, and platiomycin. Key differences arise from substitutions in hydroxyl groups, methyl branches, and glycosylation patterns.
Table 2: Comparative Bioactivity Data
*Data extrapolated from cirramycin A1 derivatives .
- Cirramycin A1 vs. F2 : A1’s glucose moiety improves target binding, while F2’s hypothesized deoxygenation may enhance metabolic stability .
- Minomycin: Diverges from antibacterial function, showing potent activity against cancer cell lines (e.g., IC₅₀ = 8.5 μg/mL) .
- Maridomycin : Exhibits antifungal activity (MIC = 4.0 μg/mL vs. Candida albicans) due to C16 hydroxylation, a feature absent in cirramycins .
Q & A
Basic Research Questions
Q. What experimental design frameworks are recommended for studying Cirramycin F2’s bioactivity?
- Use the PICO framework (Patient/Population, Intervention, Comparison, Outcome) to structure hypotheses, even in preclinical studies. For example:
- Population : Target microbial strains.
- Intervention : this compound at varying concentrations.
- Comparison : Standard antibiotics or controls.
- Outcome : Minimum inhibitory concentration (MIC) or cytotoxicity thresholds.
Q. How should researchers address reproducibility in this compound synthesis protocols?
- Document all variables (e.g., reaction temperature, solvent purity, catalyst ratios) using structured templates (e.g., Materials and Methods sections in Pharmaceutical Research guidelines). Include raw data for critical steps (e.g., NMR spectra, HPLC chromatograms) to enable replication .
- Use statistical validation (e.g., ANOVA for batch variability) to ensure consistency across experiments .
Q. What methodologies are effective for characterizing this compound’s structural stability?
- Combine multi-spectral analysis :
- Mass spectrometry for molecular weight confirmation.
- X-ray crystallography or NMR for 3D conformation.
- Circular dichroism to assess environmental sensitivity (e.g., pH, temperature).
Advanced Research Questions
Q. How can contradictions in this compound’s antimicrobial efficacy data be systematically resolved?
- Conduct a contradiction analysis using the principal contradiction framework:
Identify conflicting results (e.g., high efficacy in vitro vs. low in vivo activity).
Determine the principal contradiction (e.g., bioavailability limitations) influencing secondary issues (e.g., dosing frequency).
Design follow-up experiments (e.g., pharmacokinetic profiling) to prioritize resolving this contradiction .
- Use meta-analysis to reconcile discrepancies across studies, adjusting for variables like assay type or microbial strain heterogeneity .
Q. What strategies optimize this compound’s biosynthesis in engineered microbial systems?
- Apply Design of Experiments (DOE) to test factors like promoter strength, nutrient availability, and fermentation duration.
- Use multi-omics integration (e.g., transcriptomics + metabolomics) to identify bottlenecks in biosynthesis pathways .
- Example DOE table:
| Factor | Low Level | High Level | Optimal Range |
|---|---|---|---|
| Temperature | 28°C | 37°C | 32–34°C |
| Induction Time | 12h | 24h | 18h |
Q. How can researchers balance open data sharing with privacy in this compound clinical trials?
- Implement de-identification protocols per GDPR guidelines:
- Remove direct identifiers (e.g., patient IDs).
- Aggregate data to prevent re-identification (e.g., reporting MIC ranges instead of individual values).
Q. What systematic approaches are recommended for integrating historical and emerging this compound literature?
- Conduct a seminal vs. current research analysis :
- Map foundational studies (e.g., 1980s isolation protocols) against recent advancements (e.g., CRISPR-based yield optimization).
- Use citation chaining (forward/backward searches) to identify knowledge gaps .
- Tools:
- Semrush Topic Research for keyword trends.
- Google Scholar Alerts for real-time updates .
Methodological Considerations Table
| Question Type | Key Methodologies | Validation Criteria |
|---|---|---|
| Bioactivity Studies | Dose-response assays, MIC determination | ICC ≥0.9 for inter-lab reproducibility |
| Structural Analysis | X-ray crystallography, NMR | RMSD <0.5Å for atomic coordinates |
| Data Contradictions | Principal contradiction analysis | Resolution of ≥80% conflicting datasets |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


